Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate
Description
Contextual Significance of Pyrazole (B372694) Heterocycles in Synthetic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comnumberanalytics.com They are significant in synthetic chemistry due to their versatile applications. mdpi.comnumberanalytics.com The pyrazole ring is a crucial component in medicinal chemistry, forming the backbone of many pharmaceutical and agrochemical compounds. numberanalytics.comresearchgate.net Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnumberanalytics.com
The synthesis of pyrazole derivatives is a key area of focus in heterocyclic chemistry. numberanalytics.com Traditional methods include the Knorr synthesis, which involves the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds. numberanalytics.com Modern techniques, such as 1,3-dipolar cycloaddition reactions, have also been developed to create these compounds. nih.govmdpi.com
Overview of the Research Landscape Surrounding Substituted Pyrazole Carboxylates
Substituted pyrazole carboxylates are a class of pyrazole derivatives that have been the subject of extensive research. mdpi.comresearchgate.net These compounds are valued for their synthetic versatility and their potential applications in various fields, including materials science. mdpi.com
Research in this area has focused on developing efficient and selective methods for synthesizing these compounds. mdpi.commdpi.com For instance, one-pot synthesis methods and the use of green catalysts have been explored to improve reaction yields and reduce environmental impact. mdpi.commdpi.com Additionally, studies have investigated the structure-activity relationships of these compounds to understand how different substituents affect their biological and chemical properties. nih.gov
Scope and Research Objectives for Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate Studies
The primary objective of research on this compound is to explore its potential as a building block for more complex molecules. nih.govnih.gov Researchers are investigating its reactivity and how it can be modified to create novel compounds with desired properties. nih.govvulcanchem.com
Key research objectives include:
Developing efficient and regioselective methods for its synthesis. nih.govnih.gov
Investigating its chemical properties and reactivity with different reagents.
Synthesizing a variety of derivatives and evaluating their potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl 4-hydroxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)5-4(9)3-7-8-5/h3,9H,2H2,1H3,(H,7,8) |
InChI Key |
CVARPBGIVNJFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Hydroxy 1h Pyrazole 3 Carboxylate and Its Derivatives
Classical and Established Cyclization Pathways to the Pyrazole (B372694) Ring System
The foundational methods for constructing the pyrazole ring of Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate involve the reaction of a binucleophilic hydrazine (B178648) species with a 1,3-dielectrophilic carbon precursor. These pathways are well-documented and remain fundamental in heterocyclic chemistry.
Condensation Reactions with Hydrazine Derivatives
A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a suitable 1,3-dicarbonyl compound or its equivalent. In the case of this compound, hydrazine hydrate is a common reagent. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the hydrazine and the dicarbonyl component.
Cyclization Reactions of 1,3-Dicarbonyl Precursors
The choice of the 1,3-dicarbonyl precursor is critical in directing the synthesis towards the desired product. For this compound, a key precursor is diethyl 2-(ethoxymethylene)-3-oxosuccinate or a related derivative. This compound possesses the necessary three-carbon backbone and electrophilic centers for the cyclization with hydrazine. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine attacks the carbonyl carbons, leading to the formation of the pyrazole ring.
A common and direct method for the synthesis of this compound involves the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate. This reaction provides a straightforward route to the target molecule.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| Diethyl 2-(ethoxymethylene)malonate | Hydrazine hydrate | This compound | Cyclocondensation |
Knorr Reaction and Related Protocols
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a specific and widely used example of the condensation reaction between 1,3-dicarbonyl compounds and hydrazines. While the classical Knorr reaction often involves β-ketoesters, the fundamental principle of cyclocondensation is directly applicable to the synthesis of this compound. The reaction is typically carried out in an acidic or neutral medium and proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl precursor.
Modern and Efficient Synthetic Approaches to the Core Structure
Building upon the classical foundations, modern synthetic chemistry has introduced more efficient and streamlined approaches for the synthesis of pyrazole derivatives, including this compound. These methods often focus on reducing the number of synthetic steps, improving yields, and employing milder reaction conditions.
One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules from simple starting materials in a single operation. These strategies are highly efficient as they avoid the isolation and purification of intermediates, thereby saving time and resources. For the synthesis of pyrazole-4-carboxylic acid ethyl esters, a three-component reaction involving a hydrazine, an aldehyde, and a β-ketoester such as ethyl acetoacetate can be employed. While not a direct synthesis of the 4-hydroxy derivative, these methods highlight the potential for creating diverse pyrazole libraries.
A notable one-pot approach combines a Claisen condensation with a subsequent Knorr-type cyclization. This allows for the in-situ generation of the required 1,3-dicarbonyl precursor, which then immediately reacts with a hydrazine to form the pyrazole ring.
| Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Three-component reaction | Phenylhydrazine | Benzaldehyde | Ethyl acetoacetate | Pyrazole-4-carboxylic acid ethyl ester derivative |
Catalytic Synthesis Methodologies
The use of catalysts can significantly enhance the efficiency and selectivity of pyrazole synthesis. Various catalysts, including Lewis acids and transition metals, have been employed to promote the cyclocondensation reaction. For instance, the synthesis of pyrazole-4-carboxylates has been achieved using catalysts like Yb(PFO)₃. These catalysts can activate the carbonyl groups of the 1,3-dicarbonyl precursor, facilitating the nucleophilic attack by the hydrazine. The use of a magnetic ionic liquid, such as 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), has been reported for the one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives, offering the advantage of easy catalyst separation and recycling. orgsyn.org
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| [bmim][FeCl₄] | Phenylhydrazine | Benzaldehyde | Ethyl acetoacetate | Pyrazole-4-carboxylic acid ethyl ester derivative |
Regioselectivity and Stereoselectivity in the Formation of Pyrazole Esters
The synthesis of substituted pyrazoles often leads to the formation of regioisomers, making the control of substituent positioning a critical aspect of the synthetic strategy.
Control of Substituent Positioning (Hydroxyl, Ester, and N1-Substituents)
The regioselective synthesis of hydroxypyrazole carboxylates is a well-studied area, with established protocols for the preparation of both 3-hydroxy and 5-hydroxy isomers. uni-lj.sinih.gov The formation of a specific regioisomer is primarily dictated by the choice of starting materials and the reaction conditions.
For the synthesis of 5-hydroxy-1-aryl-1H-pyrazole-4-carboxylates , a common route involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the intermediate hydrazone uni-lj.sinih.gov. In this pathway, the nitrogen of the arylhydrazine that is directly attached to the aryl group (N1) attacks the carbon of the malonate that is double-bonded to the dimethylaminomethylene group, ultimately leading to the 5-hydroxy regioisomer after cyclization.
Conversely, a novel two-step synthesis has been developed for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates . This method involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides with tert-butoxy-bis(dimethylamino)methane uni-lj.sinih.gov. In this case, the initial acylation occurs at the unsubstituted nitrogen of the hydrazine, and subsequent cyclization positions the hydroxyl group at the C3 position of the pyrazole ring.
While the synthesis of the 4-hydroxy isomer, this compound, is less commonly detailed in the context of regioselective studies of its 3- and 5-hydroxy counterparts, its formation would necessitate a different precursor, likely a diketoester derivative that, upon reaction with hydrazine, would preferentially cyclize to yield the 4-hydroxy substitution pattern. The positioning of the ester and N1-substituents is also determined by the structure of the starting materials. The ester group at C3 is derived from the corresponding ester functionality in the acyclic precursor, while the substituent at the N1 position is introduced from the substituted hydrazine used in the cyclization reaction.
Strategies for Isomer Differentiation and Isolation
The differentiation and isolation of pyrazole regioisomers are crucial steps in ensuring the purity of the desired product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic separation is a fundamental technique for isolating isomers. Techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) are commonly used. The choice of eluent system is critical and is determined empirically to achieve optimal separation based on the polarity differences between the isomers. For instance, a mixture of hexane and ethyl acetate is often effective for separating pyrazole derivatives with differing polarities nih.gov.
Spectroscopic methods are indispensable for the unambiguous identification of the isolated isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts of the protons and carbons in the pyrazole ring are sensitive to the positions of the substituents. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (2D-NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), can provide definitive evidence for the regiochemistry by revealing through-space and through-bond correlations between different parts of the molecule rsc.org.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the isomers.
In some cases, X-ray crystallography can provide the ultimate proof of structure by determining the precise arrangement of atoms in a single crystal of the compound.
Derivatization and Functionalization of the this compound Scaffold
The presence of both a hydroxyl group and an ester moiety on the pyrazole ring of this compound provides ample opportunities for further chemical transformations, allowing for the creation of a library of derivatives with potentially enhanced or novel properties.
Transformations at the C4-Hydroxyl Group (e.g., Etherification, Esterification)
The C4-hydroxyl group is a key functional handle for derivatization.
Etherification: The hydroxyl group can be converted to an ether through various alkylation reactions. For instance, the Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method. Microwave-assisted etherification has also been reported for related pyrazole systems, offering a rapid and efficient alternative dergipark.org.tr. For example, the direct 4-alkoxylation of 4-iodopyrazoles with alcohols has been achieved via a CuI-catalyzed coupling reaction under microwave irradiation, a strategy that could potentially be adapted for 4-hydroxypyrazoles nih.gov.
Esterification: The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is another viable method, often driven to completion by removing the water formed during the reaction masterorganicchemistry.com. Microwave-assisted esterification of pyrazole carboxylic acids has also been demonstrated, suggesting its applicability to the C4-hydroxyl group researchgate.net.
Reactions at the Ester Moiety (e.g., Amidation, Reduction, Hydrolysis)
The ethyl ester group at the C3 position is another site for diverse functionalization.
Amidation: The ester can be converted to an amide by reaction with an amine. This transformation can be achieved by heating the ester with the desired amine, sometimes in the presence of a catalyst. The synthesis of pyrazole amides from pyrazole carboxylic acids (obtained via ester hydrolysis) and various amines is a well-established method researchgate.net.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) youtube.com. This reaction converts the ethoxycarbonyl group into a hydroxymethyl group, providing another point for further derivatization.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common and efficient method researchgate.net. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as further esterifications or amide bond formations.
Table 2: Summary of Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | C4-OH → C4-OR |
| Esterification | Acyl chloride/anhydride, Base; or Carboxylic acid, Acid catalyst | C4-OH → C4-OC(O)R |
| Amidation | Amine, Heat/Catalyst | C3-COOEt → C3-CONHR |
| Reduction | LiAlH4 | C3-COOEt → C3-CH2OH |
| Hydrolysis | Aqueous base (e.g., NaOH, KOH), then acid | C3-COOEt → C3-COOH |
Substitutions and Modifications at the Pyrazole N1 Position
The functionalization of the pyrazole ring at the N1 position is a critical strategy for the diversification of this compound and its analogs. The presence of two adjacent nitrogen atoms in the pyrazole ring, one acidic (pyrrole-like) and one basic (pyridine-like), allows for selective substitution reactions. nih.govmdpi.com Regioselective synthesis of N1-substituted pyrazoles can be achieved under specific reaction conditions. nih.gov This section details the primary methodologies for introducing a wide array of substituents at this position, significantly influencing the chemical and physical properties of the resulting molecules.
N-Alkylation
N-alkylation is a common method for introducing alkyl groups onto the N1 position of the pyrazole ring. This transformation is typically achieved by reacting the N-unsubstituted pyrazole with an alkylating agent in the presence of a base. The choice of base and solvent system is crucial for achieving high regioselectivity, favoring substitution at the N1 position.
Studies on related pyrazole systems, such as ethyl 1H-pyrazole-3-carboxylate, have shown that alkylation with various alkylating agents in the presence of potassium carbonate (K₂CO₃) largely favors the formation of the corresponding ethyl 1-substituted pyrazole-3-carboxylates. researchgate.net The reaction of tautomeric NH-pyrazoles with alkyl halides is a frequently employed method for N-alkylation. researchgate.net
Table 1: Examples of N-Alkylation of Pyrazole Carboxylates
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Ethyl 1H-pyrazole-4-carboxylate | N-Boc-3-iodoazetidine | - | - | Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylate | researchgate.net |
| Tautomeric NH-pyrazoles | Alkyl halides | - | - | N-alkylated pyrazoles | researchgate.net |
| Ethyl 1H-pyrazole-3-carboxylate | Various alkylating agents | K₂CO₃ | - | Ethyl 1-substituted pyrazole-3-carboxylates | researchgate.net |
N-Arylation
The introduction of aryl groups at the N1 position is another important modification, often accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation reactions have proven effective for this purpose. For instance, ethyl 4-pyrazolecarboxylate has been utilized as a starting material in copper-diamine-catalyzed N-arylation reactions. sigmaaldrich.com These methods allow for the synthesis of derivatives like ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. uni.luchemicalbook.com
Table 2: Example of N-Arylation of a Pyrazole Carboxylate
| Starting Material | Arylating Agent | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Ethyl 4-pyrazolecarboxylate | Aryl halide | Copper-diamine | N-aryl-pyrazole-4-carboxylate | sigmaaldrich.com |
The regioselectivity of these substitution reactions is a key consideration. Theoretical calculations, such as density functional theory (DFT), have been employed to understand the electron density on the ring nitrogen atoms, confirming that the major negative charge is concentrated on the pyrrole-like nitrogen, which helps in directing the substitution. nih.gov The ability to selectively introduce a wide range of alkyl and aryl substituents at the N1 position significantly expands the chemical space accessible from this compound, enabling the fine-tuning of molecular properties for various applications.
Mechanistic Investigations of Reactions Involving Ethyl 4 Hydroxy 1h Pyrazole 3 Carboxylate
Elucidation of Cyclization Mechanisms in Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the foundational step in the synthesis of Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate. The most prevalent method for constructing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction famously known as the Knorr pyrazole synthesis. ijpcbs.commdpi.com
A common route to obtaining substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound like a 1,3-dicarbonyl. rsc.org The synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, regioisomers of the title compound, is achieved through the condensation of arylhydrazines with diethyl α-[(dimethylamino)methylidene]malonate. nih.govnih.gov This reaction proceeds via an intermediate enhydrazine which then undergoes cyclization. nih.gov For the synthesis of the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, a novel two-step pathway has been developed which involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. nih.govnih.gov
Another significant cyclization method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to effect the cyclization of hydrazones derived from acetophenones, leading to the formation of 4-formylpyrazoles. rsc.orgresearchgate.netigmpublication.org The mechanism involves the formation of a halomethyleniminium salt which acts as the electrophile. ijpcbs.comresearchgate.net
The table below summarizes key aspects of these cyclization mechanisms.
Table 1: Comparison of Cyclization Mechanisms for Pyrazole Ring Formation| Mechanism | Key Reactants | Key Intermediates | Driving Force | Ref. |
|---|---|---|---|---|
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Hydrazone, Enamine | Formation of a stable aromatic ring | ijpcbs.commdpi.com |
| Reaction with Diethyl α-[(dimethylamino)methylidene]malonate | Diethyl α-[(dimethylamino)methylidene]malonate, Arylhydrazine | Enhydrazine | Base-catalyzed intramolecular cyclization | nih.govnih.gov |
| Vilsmeier-Haack Reaction | Hydrazone, Vilsmeier reagent (POCl₃/DMF) | Iminium salt | Electrophilic cyclization followed by aromatization | rsc.orgresearchgate.netigmpublication.org |
Detailed Mechanistic Pathways for Functional Group Transformations
Once the pyrazole ring is formed, the functional groups on this compound can be modified to create a diverse range of derivatives. The primary sites for functionalization are the hydroxyl group at the C4 position, the ethyl ester at the C3 position, and the nitrogen atoms of the pyrazole ring.
For a structurally similar compound, ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, several functional group transformations have been studied. These transformations are expected to follow similar mechanistic pathways for the title compound.
Oxidation of the Hydroxyl Group: The hydroxyl group at the C4 position can be oxidized to a carbonyl group, yielding a ketone derivative. This transformation typically proceeds via an E1cB-like (Elimination Unimolecular conjugate Base) mechanism under appropriate oxidizing conditions.
Reduction of the Ester Group: The ethyl ester group can be reduced to a primary alcohol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄), proceeding through a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon of the ester.
Hydrolysis of the Ester Group: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis (saponification) is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the departure of the ethoxide leaving group.
N-alkylation of the pyrazole ring is another important transformation. This reaction typically occurs in the presence of a base and an alkylating agent, such as an alkyl halide. researchgate.net The regioselectivity of this reaction can be influenced by the substituents on the pyrazole ring and the reaction conditions.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species or intermediates. In the synthesis of this compound and its derivatives, several key intermediates have been proposed and, in some cases, isolated.
In the Knorr pyrazole synthesis, the initial reaction between the 1,3-dicarbonyl compound and hydrazine leads to the formation of a hydrazone intermediate. This is followed by an intramolecular condensation to form a non-aromatic dihydropyrazole, which then eliminates a molecule of water to yield the aromatic pyrazole ring. mdpi.com In syntheses involving diethyl α-[(dimethylamino)methylene]malonate, an enhydrazine intermediate is formed, which then cyclizes. nih.govnih.gov
The Vilsmeier-Haack reaction proceeds through a distinct set of intermediates. The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent , a chloroiminium ion. rsc.orgresearchgate.net This reagent then attacks the electron-rich hydrazone, leading to the formation of an iminium salt intermediate which subsequently cyclizes to form the pyrazole ring. ijpcbs.comrsc.org
In "one-pot" synthesis procedures for related pyrazole-3-carboxylic acids, it has been noted that the presence of lithium chloride can play a crucial role in stabilizing intermediates, thereby improving reaction yields. organic-chemistry.org
The table below details the key intermediates in the synthesis of pyrazoles.
Table 2: Key Intermediates in Pyrazole Synthesis| Synthesis Method | Key Intermediate | Role in Mechanism | Ref. |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Hydrazone | Product of initial condensation, undergoes cyclization | |
| From Diethyl α-[(dimethylamino)methylidene]malonate | Enhydrazine | Formed from transamination, cyclizes to form the pyrazole ring | nih.govnih.gov |
| Vilsmeier-Haack Reaction | Vilsmeier Reagent (Chloroiminium ion) | Electrophile that initiates cyclization | rsc.orgresearchgate.net |
| Vilsmeier-Haack Reaction | Iminium Salt | Formed after attack of Vilsmeier reagent, precursor to cyclized product | ijpcbs.comrsc.org |
Transition State Analysis in Key Synthetic Steps
A deeper understanding of reaction mechanisms can be achieved through the computational analysis of transition states. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the energetics of reaction pathways, including the structures of transition states, for the synthesis of pyrazole derivatives. researchgate.netresearchgate.net
DFT calculations have been employed to elucidate the isomerization mechanism of N-nitropyrazoles during their synthesis. mdpi.com These studies can predict the most likely reaction pathway by comparing the activation energies of different possible routes. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key parameter that can be calculated using DFT to assess the kinetic stability and reactivity of a molecule. researchgate.net
While specific transition state analyses for the synthesis of this compound are not extensively reported, the principles from DFT studies on similar pyrazole syntheses are applicable. For instance, theoretical calculations on the cyclization of chalcones with hydrazines to form pyrazolines have provided insights into the molecular properties and reactivity through analysis of frontier molecular orbitals and Mulliken charge distributions. researchgate.netresearchgate.net Such computational approaches can be instrumental in predicting the regioselectivity of the cyclization reaction, a critical aspect in the synthesis of asymmetrically substituted pyrazoles like the title compound.
Theoretical and Computational Studies on Ethyl 4 Hydroxy 1h Pyrazole 3 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to elucidate the electronic structure of ethyl 4-hydroxy-1H-pyrazole-3-carboxylate and its analogs. These studies focus on understanding the distribution of electrons within the molecule, which governs its chemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For instance, a DFT study on a related compound, ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, calculated a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The localization of these frontier orbitals is also significant; in the same study, the HOMO was found to be localized on the pyrazole (B372694) ring, while the LUMO was on the methoxyphenyl group.
Aromaticity, a key feature of the pyrazole ring, is also investigated using computational methods. These calculations help to quantify the degree of cyclic delocalization of π-electrons, which contributes to the stability of the ring system. Various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA), are used to assess the aromatic character.
Table 1: Calculated Electronic Properties of an this compound Analog
| Parameter | Calculated Value | Significance |
| HOMO-LUMO gap | 4.2 eV | Indicates moderate chemical reactivity and kinetic stability. |
| Electrophilicity index (ω) | 1.8 eV | Measures the ability of the molecule to accept electrons. |
| Chemical hardness (η) | 2.1 eV | Quantifies the resistance to change in electron distribution. |
Computational Exploration of Tautomeric Forms and Their Relative Stabilities
Pyrazole derivatives, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. Computational studies are instrumental in identifying the possible tautomeric forms and predicting their relative stabilities.
For 3-hydroxypyrazoles, several tautomeric forms are possible, and their equilibrium is influenced by factors such as the solvent and the nature of substituents. researchgate.net The annular tautomerism of 3(5)-hydroxypyrazoles is often a rapid process in solution. researchgate.net X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state. researchgate.net Comparing NMR spectra in both liquid and solid states with those of "fixed" derivatives helps in understanding the tautomeric preferences. researchgate.net
The relative energies of these tautomers can be calculated using high-level quantum chemical methods. These calculations typically show that the stability of a particular tautomer is highly dependent on the substitution pattern on the pyrazole ring.
Table 2: Possible Tautomeric Forms of 1-Substituted 3-Hydroxy-1H-pyrazoles researchgate.net
| Tautomer Name | Structural Description |
| 1H-pyrazol-3-ol | Hydroxyl group at the C3 position. |
| 1,2-dihydro-3H-pyrazol-3-one | Carbonyl group at the C3 position. |
In Silico Prediction of Reactivity and Regioselectivity
In silico methods are powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving this compound. These predictions are often based on the analysis of the molecule's electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals.
For example, the regioselectivity of the synthesis of 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates versus their 5-hydroxy isomers can be rationalized through computational analysis. The synthesis of the 3-hydroxy isomers is more challenging because it requires the less nucleophilic amino group of the starting arylhydrazine to react with the electrophile. nih.gov Computational modeling can help to understand the factors that favor one reaction pathway over another.
In silico evaluation of various regioisomeric hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates has shown promising results for their potential biological activity, guiding synthetic efforts towards specific isomers. nih.govnih.gov
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulation techniques allow for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction pathway.
For instance, the synthesis of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates is proposed to proceed through an initial 1,4-addition of a hydrazine (B178648) to a protonated enaminone, followed by the elimination of dimethylamine (B145610) to form an enhydrazine intermediate, which then cyclizes. nih.gov Computational simulations can be used to model this multi-step process and calculate the activation energies for each step, offering insights into the reaction kinetics.
Similarly, the diazotization and subsequent coupling reactions of related compounds like ethyl 3-amino-1H-pyrazole-4-carboxylate have been studied to understand the formation of various heterocyclic systems. researchgate.net The reaction with α-cyanocinnamonitriles, for example, is proposed to occur via a Michael addition followed by cyclization and autoxidation. researchgate.net Molecular modeling can help to validate such proposed mechanisms.
Applications of Ethyl 4 Hydroxy 1h Pyrazole 3 Carboxylate As a Building Block in Complex Molecule Synthesis
Construction of Advanced Heterocyclic Systems and Fused Rings
The functional groups present on the ethyl 4-hydroxy-1H-pyrazole-3-carboxylate scaffold provide multiple reaction sites for building more complex, fused heterocyclic frameworks. The reactivity of the pyrazole (B372694) ring, combined with the hydroxyl and ester groups, allows for a range of cyclization and condensation reactions.
A key application of this compound derivatives is in the synthesis of pyrazole-fused ring systems. These frameworks are of significant interest due to their presence in many biologically active compounds. A common strategy involves the conversion of the 4-hydroxy group into a more reactive functional group, such as a 4-formyl group. For instance, ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates are valuable precursors for creating fused pyrazole structures. researchgate.net
One notable example is the synthesis of pyrazolo[3,4-d]pyridazin-7-one derivatives. researchgate.net These bicyclic systems can be constructed through the condensation reactions of the bifunctional pyrazole-4-carbaldehyde derivatives. researchgate.net Another important application is the synthesis of chromone-fused pyrazoles. Tandem reactions involving 3-formylchromones and pyrazole derivatives, such as 5-amino-3-methyl-1H-pyrazole, can yield complex structures like 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov Furthermore, intramolecular cross-dehydrogenative coupling reactions of 5-aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles lead to the formation of chromeno[2,3-c]pyrazol-4(1H)-ones. nih.gov
| Starting Material Derivative | Reaction Type | Fused Ring System Formed | Reference |
|---|---|---|---|
| Ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylate | Condensation Reaction | Pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |
| 3-Formylchromone and 5-amino-3-methyl-1H-pyrazole | Tandem Reaction | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | nih.gov |
| 5-Aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles | Intramolecular Cross-Dehydrogenative Coupling | Chromeno[2,3-c]pyrazol-4(1H)-one | nih.gov |
The this compound core is readily amenable to further substitution, allowing for the systematic design and synthesis of polysubstituted pyrazole derivatives. The hydroxyl group can be a handle for introducing a variety of substituents, and the ester group can be converted into other functionalities like amides or hydrazides, which can then be further elaborated.
For example, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has been synthesized. nih.gov This was achieved by reacting diethyl oxalate (B1200264) with acetophenone (B1666503) derivatives to form intermediate dioxo-esters, which were then cyclized with hydrazine (B178648) hydrate. nih.gov Another approach involves the synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbonyl derivatives, where the pyrazole core is linked to other nitrogenous heterocyclic rings through an amide linker. capes.gov.brnih.gov This strategy has been used to create compounds with diverse structural features. capes.gov.brnih.gov
Furthermore, the synthesis of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates has been reported, highlighting the versatility of the pyrazole scaffold in accommodating various substituents at different positions. nih.gov The development of synthetic methods for creating 1,3,4,5-tetra-substituted and tri-substituted pyrazoles further underscores the importance of pyrazole carboxylates as building blocks in medicinal chemistry. orientjchem.org
| Derivative Type | Key Synthetic Step | Example of Substituents | Reference |
|---|---|---|---|
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Cyclization of dioxo-esters with hydrazine hydrate | 5-(3,4-dimethoxyphenyl), 5-(2,3-dimethoxyphenyl) | nih.gov |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives | Amide bond formation with nitrogenous heterocycles | Linked to polysubstituted 1H-pyrazole counterparts | capes.gov.brnih.gov |
| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | Design-specific multi-step synthesis | 1-phenyl-5-(2,5-dimethylthiophen-3-yl), 1-phenyl-5-(4-bromo-2-chlorophenyl) | nih.gov |
Utility in the Synthesis of Scaffolds for Agrochemical Research (excluding specific biological activities)
In the field of agrochemical research, this compound and its derivatives are valuable building blocks for the synthesis of novel chemical scaffolds. chemimpex.com The pyrazole ring system is a common motif in many agrochemicals, and the ability to easily functionalize this core allows for the creation of diverse molecular architectures for screening.
The compound serves as a key intermediate in the development of new agrochemicals, including potential herbicides and fungicides. chemimpex.com Its utility lies in its capacity to be incorporated into larger, more complex molecules designed to interact with specific biological targets in pests and weeds. The synthetic versatility of ethyl 1H-pyrazole-4-carboxylate, a closely related analogue, is also recognized in this area, where it is used to construct new chemical entities for crop protection. chemimpex.com The focus of this application is on the chemical synthesis of these scaffolds, providing a platform for further investigation into their potential utility in agriculture.
Application in the Development of Novel Organic Materials (excluding specific biological activities)
Beyond its applications in life sciences, this compound is also utilized in materials science. Its derivatives are being explored for the development of novel organic materials with specific electronic or optical properties.
A notable application is in the field of nonlinear optical (NLO) materials. A series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and investigated for their NLO properties. arabjchem.orgmanipal.edu These materials are of interest for potential applications in optical communication, information storage, and optical switching. arabjchem.org The design strategy often involves creating molecules with donor and acceptor groups connected by a π-conjugated bridge to induce a large molecular nonlinearity. arabjchem.org In this context, the pyrazole ring acts as part of the conjugated system. For example, compounds such as 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and shown to exhibit promising nonlinear absorption, making them potential candidates for optical limiting applications. arabjchem.orgmanipal.edu The incorporation of the pyrazole carboxylate structure can also be used to improve the properties of polymers and coatings, such as durability and environmental resistance. chemimpex.com
Strategies for Combinatorial Chemistry and Library Synthesis
The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. The ability to introduce diversity at multiple points on the molecule allows for the rapid generation of a large number of related compounds for high-throughput screening.
One example is the creation of a library of 422 different 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. acs.org This was achieved through a multi-step solution-phase synthesis, where a common pyrazole intermediate was diversified by reacting it with a variety of α-bromoketones and amines. acs.org The use of scavenger resins facilitated the purification of the final products, a common technique in combinatorial synthesis. acs.org In another study, a library of pyrazole-based analogues of the natural product lamellarin O was synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates through a series of reactions including bromination, N-alkylation, and palladium-catalyzed Suzuki cross-coupling. researchgate.net These strategies demonstrate the power of using pyrazole carboxylates as building blocks to efficiently explore chemical space and identify novel compounds with desired properties.
Advanced Analytical Methodologies in Research on Ethyl 4 Hydroxy 1h Pyrazole 3 Carboxylate
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive structural elucidation of Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are cornerstones for confirming the molecular structure. While specific data for the title compound is not detailed in the reviewed literature, data from closely related analogs, such as N-substituted derivatives, provide expected chemical shift ranges. The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl ester protons—a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The proton on the pyrazole (B372694) ring (C5-H) would likely appear as a singlet. The protons of the N-H and O-H groups would also produce characteristic signals, which may be broad and their positions can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Structures
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |
| Ethyl -CH₂ | ~4.3 (quartet) | ~61 |
| Pyrazole C5-H | ~8.1 (singlet) | ~135 |
| Pyrazole C3 | - | ~145 |
| Pyrazole C4 | - | ~130 |
| Ester C=O | - | ~165 |
Note: Predicted values are based on data from substituted pyrazole carboxylates. Actual shifts may vary.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3300-3100 cm⁻¹ would correspond to the O-H and N-H stretching vibrations, likely involved in hydrogen bonding. bldpharm.com A strong, sharp absorption peak around 1700-1720 cm⁻¹ is indicative of the ester carbonyl (C=O) group stretch. Other significant bands include C=N stretching within the pyrazole ring (around 1600 cm⁻¹) and C-O stretching vibrations.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H / N-H Stretch (Hydrogen-bonded) | 3300 - 3100 (Broad) |
| C=O Stretch (Ester) | 1720 - 1700 (Strong) |
| C=N / C=C Stretch (Pyrazole Ring) | 1610 - 1580 |
| C-O Stretch | 1300 - 1100 |
Source: Data derived from analogous pyrazole structures. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and investigating the fragmentation pattern of the compound. Using techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M-H]⁻ would confirm the compound's molecular mass of 156.14 g/mol . nih.govguidechem.com Analysis of fragmentation patterns in related molecules reveals common losses, such as the ethoxy group (-45 Da) from the ester, which can help in confirming the structure.
Chromatographic Methods for Purity Analysis and Isolation (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of pharmaceutical and chemical compounds. A suitable reversed-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities. The purity is quantified by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area. For many research applications, a purity of >95% is required.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is a powerful tool used during synthesis to monitor reaction progress and identify intermediates. bldpharm.combldpharm.com For the final product, it serves as a confirmatory method, simultaneously providing retention time data from the LC and mass-to-charge ratio data from the MS, which validates both the identity and purity of this compound. It is particularly effective for detecting and identifying trace-level impurities.
X-ray Crystallography for Solid-State Structural Confirmation (if available)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While specific crystal structure data for this compound has not been reported in the searched literature, studies on closely related pyrazole derivatives, such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and various 4-halogenated-1H-pyrazoles, provide valuable insights. researchgate.netmdpi.com In these related structures, the pyrazole ring is typically planar. A key feature observed in the crystal packing of such compounds is the formation of extensive hydrogen bonding networks. mdpi.comacs.org For this compound, it is anticipated that the N-H of the pyrazole ring and the 4-hydroxy group would act as hydrogen bond donors, while the carbonyl oxygen, the ester oxygen, and the second pyrazole nitrogen would act as acceptors. These interactions are critical in defining the crystal packing and influencing the compound's physical properties, such as melting point and solubility. The analysis of analogous structures reveals that pyrazoles can form various motifs, including catemers and trimers, through hydrogen bonding. mdpi.com A definitive crystal structure of the title compound would be invaluable for confirming its tautomeric form and understanding its supramolecular assembly.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Protocols
The demand for environmentally benign chemical processes has spurred significant research into green synthetic strategies for pyrazole (B372694) derivatives. nih.gov Future efforts will likely focus on the development of novel protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Key areas of development include:
Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in the green synthesis of other pyrazole derivatives, researchers are exploring catalyst-free and solvent-free condensation reactions. mdpi.com These methods, often facilitated by microwave activation, offer high yields and short reaction times while eliminating the need for potentially toxic catalysts and solvents. mdpi.com
Use of Green Catalysts and Solvents: The exploration of green catalysts, such as ammonium (B1175870) chloride, and renewable solvents like ethanol (B145695) is a promising avenue. jetir.org These approaches aim to reduce the environmental impact of pyrazole synthesis without compromising efficiency. jetir.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. ias.ac.in Future research will likely focus on designing novel MCRs for the one-pot synthesis of highly substituted ethyl 4-hydroxy-1H-pyrazole-3-carboxylate analogs.
| Method | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Catalyst-Free Condensation | - Absence of metal or acid/base catalysts
| - Reduced cost and environmental impact
| mdpi.com |
| Microwave-Assisted Synthesis | - Rapid heating and shorter reaction times
| - High-throughput synthesis
| mdpi.com |
| Green Catalyst Systems | - Use of non-toxic and recyclable catalysts (e.g., nano-ZnO) | - Enhanced sustainability
| mdpi.com |
| Multicomponent Reactions | - One-pot synthesis from multiple starting materials
| - Increased molecular diversity
| ias.ac.in |
Exploration of Unconventional Reactivity and Catalytic Systems
Moving beyond traditional synthetic routes, the exploration of unconventional reactivity and novel catalytic systems is set to redefine the functionalization of the pyrazole core.
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for introducing molecular complexity. researchgate.net Future research will likely focus on developing regioselective C-H functionalization methods for the pyrazole ring of this compound, allowing for the introduction of diverse substituents at specific positions. This will enable the creation of novel analogs with tailored properties.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to forge new bonds. organic-chemistry.org Its application to pyrazole synthesis from Michael acceptors and hydrazine (B178648) has shown great promise, and future work could adapt this methodology for the synthesis of this compound derivatives under environmentally friendly conditions. organic-chemistry.org
Novel Catalyst Systems: The development of advanced catalyst systems, including those based on copper and other transition metals, continues to be a major focus. rsc.orgresearchgate.netnih.gov These catalysts can enable previously inaccessible transformations and improve the efficiency and selectivity of existing reactions. For instance, copper-catalyzed cycloadditions have been successfully employed for the regioselective synthesis of disubstituted pyrazoles. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic chemistry with advanced technologies like flow chemistry and automated platforms is revolutionizing the way molecules are made.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved scalability, and precise control over reaction parameters. mdpi.comresearchgate.net The application of flow chemistry to pyrazole synthesis has already demonstrated significant reductions in reaction times and increased yields. mdpi.comgalchimia.com Future research will focus on developing continuous flow processes for the multi-step synthesis of this compound and its derivatives, enabling on-demand production and rapid library generation. rsc.org
Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with software for experimental design and execution, are accelerating the discovery and optimization of new molecules. sigmaaldrich.comnih.govwikipedia.org These platforms can perform high-throughput screening of reaction conditions and synthesize libraries of compounds with minimal human intervention. chemspeed.com The integration of this compound synthesis into such platforms will enable the rapid exploration of its chemical space and the identification of new derivatives with desirable properties.
| Technology | Key Benefits | Future Applications for this compound | References |
|---|---|---|---|
| Flow Chemistry | - Enhanced safety and scalability
| - On-demand synthesis
| mdpi.comresearchgate.netgalchimia.com |
| Automated Synthesis | - High-throughput experimentation
| - Library synthesis for structure-activity relationship studies
| sigmaaldrich.comnih.govwikipedia.org |
Advanced Computational Design of Pyrazole-Based Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com In the context of this compound, computational methods will play a crucial role in the design of new molecules with specific biological or material properties.
Molecular Modeling and Docking: Techniques like molecular docking allow for the prediction of how a molecule will bind to a biological target. nih.govtandfonline.com This enables the rational design of new pyrazole derivatives with enhanced potency and selectivity. nih.govrsc.org For example, in silico studies have guided the synthesis of pyrazole-based inhibitors for various enzymes. nih.gov
Quantum Mechanical Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. eurasianjournals.com This information can be used to predict reaction outcomes and design more efficient synthetic routes.
Machine Learning and AI: The application of artificial intelligence and machine learning is poised to revolutionize molecular design. These technologies can analyze vast datasets of chemical information to identify patterns and predict the properties of new molecules, thereby accelerating the discovery of novel pyrazole-based compounds with desired functionalities. chemspeed.com
The convergence of these cutting-edge research directions promises a vibrant future for the chemistry of this compound and its analogs, paving the way for the development of new therapeutics, functional materials, and innovative chemical technologies.
Q & A
Q. What are the common synthetic methodologies for Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate?
this compound is typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters. For example, in a representative procedure, pyrazole rings are formed by reacting hydrazine with ethyl acetoacetate derivatives under reflux in polar aprotic solvents (e.g., N,N-dimethylacetamide) with bases like potassium carbonate. Purification often involves column chromatography using silica gel and gradients of dichloromethane/methanol .
Q. What safety protocols are critical when handling this compound?
Due to potential toxicity, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed via licensed chemical waste services to prevent environmental contamination .
Q. Which spectroscopic techniques are essential for characterization?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) are standard. For instance, ¹H NMR peaks for the ethyl ester group appear as a quartet at ~4.2 ppm and a triplet at ~1.3 ppm. High-resolution MS confirms the molecular ion (e.g., [M+H]⁺). Discrepancies in data should be resolved by cross-validating with Infrared (IR) spectroscopy or X-ray crystallography .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
Systematic optimization involves varying solvents (e.g., DMF vs. THF), temperatures (e.g., 50–100°C), and catalysts (e.g., CuSO₄/Na ascorbate for click chemistry). Design of Experiments (DoE) approaches can identify critical factors. For example, increasing reaction time from 24 to 72 hours improved yields by 20% in triazole-pyrazole hybrid syntheses .
Q. What strategies resolve structural ambiguities in X-ray crystallography?
Use programs like SHELXL for refinement and Mercury for visualization. For disordered regions, apply restraints or constraints. High-resolution data (≤1.0 Å) and twinning detection tools in SHELX mitigate model bias. Experimental phasing (e.g., SAD/MAD) may be required for novel derivatives .
Q. How to address contradictory spectral or crystallographic data?
Contradictions between calculated and observed spectra may arise from tautomerism or solvate formation. Computational tools (e.g., DFT for NMR chemical shift prediction) and temperature-dependent crystallography can clarify dynamic processes. For crystallographic mismatches, re-examine hydrogen bonding and van der Waals radii adjustments .
Q. What are the applications in medicinal chemistry and drug design?
This compound serves as a scaffold for bioactive hybrids. For example, introducing trifluoromethyl groups enhances metabolic stability, while triazole linkages improve target binding. Structure-Activity Relationship (SAR) studies require iterative synthesis and assays (e.g., kinase inhibition) .
Methodological Considerations
Q. Which chromatographic techniques are optimal for purification?
Flash chromatography with silica gel (particle size 40–63 µm) and gradients of ethyl acetate/hexane (5–30%) is effective. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) achieves baseline separation. Monitor fractions via TLC (Rf ~0.3 in CH₂Cl₂/MeOH 10:1) .
Q. How to validate synthetic intermediates for downstream reactions?
Use LC-MS to confirm intermediate identity and purity (>95%). Stability studies under reaction conditions (e.g., pH, temperature) prevent degradation. For azide intermediates, monitor for explosive hazards via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
